molecular formula C15H15Cl2N3S B2706868 1-(2,4-dichlorophenyl)-N-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393825-20-2

1-(2,4-dichlorophenyl)-N-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2706868
CAS No.: 393825-20-2
M. Wt: 340.27
InChI Key: AZLXNJZSXCJSSM-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound that features a pyrrolo[1,2-a]pyrazine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-N-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzonitrile oxide with 3-arylpyrrolo[1,2-a]pyrazine under refluxing conditions in benzene . The reaction is carried out using an excess of 2,4-dichlorobenzonitrile oxide to compensate for its dimerization.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxime derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[1,2-a]pyrazine core.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Oxime derivatives.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Compounds with substituted functional groups replacing the halogen atoms.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Comparison with Similar Compounds

    Pyrrolo[1,2-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents.

    2,4-Dichlorophenyl derivatives: Compounds with similar phenyl substituents but different core structures.

Uniqueness: 1-(2,4-Dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is unique due to its specific combination of the pyrrolo[1,2-a]pyrazine core and the 2,4-dichlorophenyl substituent. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3S/c1-18-15(21)20-8-7-19-6-2-3-13(19)14(20)11-5-4-10(16)9-12(11)17/h2-6,9,14H,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLXNJZSXCJSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN2C=CC=C2C1C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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